![molecular formula C12H9N B11802598 2-Ethynyl-4-methylquinoline](/img/structure/B11802598.png)
2-Ethynyl-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-4-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound, which includes an ethynyl group at the second position and a methyl group at the fourth position, makes it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-Ethynyl-4-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . This method is efficient and provides a high yield of the desired product. Industrial production methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure environmentally friendly processes .
Analyse Chemischer Reaktionen
2-Ethynyl-4-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Cyclization: Cyclization reactions can be catalyzed by acids or bases, leading to the formation of various quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline N-oxides, while reduction can yield 2-ethynyl-4-methyl-1,2,3,4-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-4-methylquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Ethynyl-4-methylquinoline can be compared with other quinoline derivatives such as 2-methylquinoline and 4-methylquinoline. While these compounds share a similar quinoline backbone, the presence of the ethynyl group in this compound imparts unique chemical and biological properties. For instance, the ethynyl group can participate in additional chemical reactions, such as cycloadditions, which are not possible with the other derivatives .
Similar compounds include:
- 2-Methylquinoline
- 4-Methylquinoline
- 2-Phenyl-4-alkoxy quinolines
These compounds have been studied for their various biological activities and synthetic applications, but this compound stands out due to its unique structural features and versatile reactivity .
Eigenschaften
Molekularformel |
C12H9N |
---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-ethynyl-4-methylquinoline |
InChI |
InChI=1S/C12H9N/c1-3-10-8-9(2)11-6-4-5-7-12(11)13-10/h1,4-8H,2H3 |
InChI-Schlüssel |
AWQQMHHWQQTUQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.